molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No. B1266988
CAS RN: 14467-69-7
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,2-Bis(4-nitrophenoxy)ethane, such as 1,2-bis-(o-aminophenoxy)ethane, involves catalytic hydrogenation using Pd/C catalysts. Optimal conditions for this process have been established, resulting in high purity and yield outcomes (Chen Hong-bo, 2011).

Molecular Structure Analysis

The molecular structure of derivatives like 1,2-bis-(2-aminophenoxy)ethane has been examined using crystallography, revealing intermolecular interactions and hydrogen-bonding patterns (M. Rademeyer et al., 2005). Additionally, the structural characteristics of various derivatives, such as conformation and dihedral angles, have been detailed through single crystal X-ray crystallography studies (Muhammad Saif ullah Khan et al., 2011).

Chemical Reactions and Properties

1,2-Bis(4-nitrophenoxy)ethane and its derivatives participate in various chemical reactions. For instance, its brominated derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane, undergoes thermal decomposition, demonstrating specific reaction pathways and products (M. Altarawneh, B. Dlugogorski, 2014).

Physical Properties Analysis

The synthesis and structural characterization of various derivatives of 1,2-Bis(4-nitrophenoxy)ethane have been studied, providing insights into their physical properties such as melting points, solubility, and crystalline structure (H. Yun-chu, 2004).

Scientific Research Applications

Chemical Preparation and Synthesis

1,2-Bis(4-nitrophenoxy)ethane serves as a precursor in the synthesis of various compounds. For instance, it can be transformed into 1,2-bis-(o-aminophenoxy)ethane through catalytic hydrogenation using a Pd/C catalyst. This process achieves a high purity of 99.6% and a yield of up to 90%, indicating its efficiency and reliability in chemical synthesis (Chen Hong-bo, 2011).

Formation of Metal Complexes

1,2-Bis(4-nitrophenoxy)ethane is instrumental in the formation of metal complexes. Studies have shown its use in synthesizing diamine complexes with metals like Co(II), Cu(II), and Ni(II). These complexes are characterized through various techniques, such as elemental analyses and magnetic measurements, indicating its versatility in forming different types of metal complexes (H. Temel, Serap Soran, M. Şekerci, 2007).

Applications in Polymer Science

1,2-Bis(4-nitrophenoxy)ethane is a key component in the development of polyimides containing oxyethylene units. These polymides exhibit good solubility in chlorinated solvents, low glass transition temperatures, and excellent thermal stability, highlighting its significance in creating advanced polymeric materials (W. Feld, B. Ramalingam, F. Harris, 1983).

Photochemical Studies

In photochemical applications, 1,2-bis(4-nitrophenoxy)ethane is produced as a main product upon UV-irradiation of p-nitrobenzylphosphonate ions in aqueous alcohol solution. This demonstrates its potential in photochemical reactions and the study of photo-induced processes (Y. Okamoto, N. Iwamoto, S. Toki, S. Takamuku, 1987).

Structural Investigation

Structural investigations of 1,2-bis(4-nitrophenoxy)ethane and its derivatives provide insights into their conformations and molecular interactions. Such studies are crucial for understanding the properties of these compounds at the molecular level, which can be useful in various scientific applications (Jason N. Paraskevopoulos, H. Kruger, M. Rademeyer, G. E. Maguire, 2007).

Flame Retardancy Studies

Research on 1,2-Bis(2,4,6-tribromophenoxy)ethane, a novel brominated flame retardant, sheds light on its mechanisms of thermal decomposition. Understanding these mechanisms is essential for evaluating the safety and effectiveness of flame retardants in various materials (M. Altarawneh, B. Dlugogorski, 2014).

Safety And Hazards

The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .

properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNVEKKAEPFSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932378
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
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URL https://comptox.epa.gov/dashboard/DTXSID60932378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-nitrophenoxy)ethane

CAS RN

14467-69-7
Record name Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697
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Record name 14467-69-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-NITROPHENOXY)ETHANE
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Synthesis routes and methods I

Procedure details

62 g (1 mol) ethylene glycol, 346.5 g (2.2 mols) 4-nitrochlorobenzene and 140 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
346.5 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

183 g (1 mol) 1-(2-hydroxyethoxy)-4-nitro-benzene, 173.3 g (1.1 mols) 4-nitrochlorobenzene and 70 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
173.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
WA Feld, B Ramalingam… - Journal of Polymer Science …, 1983 - Wiley Online Library
Four aromatic dinitro compounds containing oxyethylene units 1,2‐bis(4‐nitrophenoxy)ethane, bis(2)‐(4‐nitrophenoxy)ethyl ether, 1,2‐bis(2)‐(4‐nitrophenoxy)ethoxy)ethane, and bis(2‐…
Number of citations: 132 onlinelibrary.wiley.com
K Faghihi, M Nourbakhsh, M Hajibeygi - Journal of Saudi Chemical Society, 2014 - Elsevier
Six new optically active poly(amide–imide)s (PAIs) with good inherent viscosities were synthesized from the direct polycondensation reaction of N-trimellitylimido-l-amino acids with 1,2-…
Number of citations: 3 www.sciencedirect.com
K Faghihi, M Nourbakhsh, M Hajibeygi - Chinese Journal of Polymer …, 2010 - Springer
New organo-soluble poly(amide-imide)s (PAIs) 8a–8f were prepared from newly synthesized 1,2-bis[4,4’-(trimellitimido)phenoxy]ethane 6 via direct polycondensation with various …
Number of citations: 11 link.springer.com
AJ Xie, ZW Yuan, Y Shen - Journal of crystal growth, 2005 - Elsevier
In this paper, 1,2-bis (4-aminophenoxy) ethane-N,N,N ′ ,N ′ -tertraacetic acid (4-BAPTA) which is closely related to the common medically used Ca chelating agent BAPTA (or 2-…
Number of citations: 30 www.sciencedirect.com
CS Lee, TH Kim, B Ramaraj, SG Ryu… - … Crystals and Liquid …, 2008 - Taylor & Francis
With the objective to study the effect of alkoxy terminal chain length on mesomorphic properties of liquid crystals, We have synthesized ester and Schiff base dimers from diamine …
Number of citations: 5 www.tandfonline.com
V Selvaraj, KP Jayanthi, K Arunkumar… - Journal of Polymer …, 2020 - Springer
The objective of the present work is to synthesize three different types of cardanol based benzoxazines such as cardanol-{1,4-bis(4-aminophenoxy)ethane}benzoxazine (CBAE 2 Bz), …
Number of citations: 3 link.springer.com
K Sethuraman, P Prabunathan, M Alagar - RSC Advances, 2014 - pubs.rsc.org
In the present study three structurally different diamines namely bisphenol-A based ether diamine, octane diol based ether diamine, and capron based diamine were synthesized and …
Number of citations: 29 pubs.rsc.org
M Shoaib, A Bahadur - e-Polymers, 2016 - degruyter.com
This article reports the synthesis of novel diamines as chain extenders for the improvement of thermal and mechanical properties of polyurethane (PU). Three novel diamine, 1,2-di(p-…
Number of citations: 15 www.degruyter.com
KR Yoon, BK So, HJ Cho, SM Lee, EH Cha… - Journal of the Korean …, 2010 - koreascience.kr
저소비전력, 저전압 구동과 함께 대형화, 고정세화 등에 우수한 특성을 갖고 있어, 현재 디스플레이 재료로써위치를 굳건히 구축하고 있는 액정 (liquid crystal) 화합물은 워드프로세서, 컴퓨터 …
Number of citations: 0 koreascience.kr
Y Jin, Y Ding, X Hou, J Dong… - JOURNAL OF THE …, 2020 - indianchemicalsociety.com
A series of symmetric aryl ether dinitro compounds were synthesized by 4Urea/ZnCl2 as green solvent and catalyst, and halogenated aromatic hydrocarbon derivatives and dihydroxy …
Number of citations: 0 indianchemicalsociety.com

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